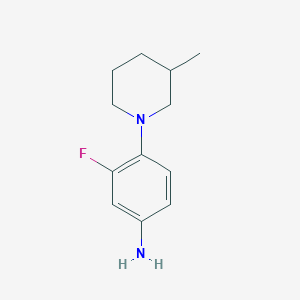![molecular formula C9H8N2O2 B1318880 4-Metoxi-1H-pirrolo[2,3-b]piridina-2-carbaldehído CAS No. 290333-01-6](/img/structure/B1318880.png)
4-Metoxi-1H-pirrolo[2,3-b]piridina-2-carbaldehído
Descripción general
Descripción
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a methoxy group at the 4-position and an aldehyde group at the 2-position.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the receptor, preventing it from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde disrupts these pathways, potentially leading to a decrease in cell proliferation and migration, and an increase in apoptosis .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Análisis Bioquímico
Biochemical Properties
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and these receptors involves the formation of hydrogen bonds with specific amino acid residues in the receptor’s active site .
Cellular Effects
The effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent . The influence of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde on cell signaling pathways, such as the FGFR signaling pathway, further underscores its importance in cellular function and gene expression regulation .
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under refrigerated conditions, maintaining its purity and activity over extended periods . Long-term studies have indicated that 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde continues to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting sustained efficacy .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective participation in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy and aldehyde substituents, making it less functionalized.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, which limits its reactivity in certain synthetic applications.
2-Formyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and make it a versatile intermediate for the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFOBMHBVCVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590499 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290333-01-6 | |
| Record name | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


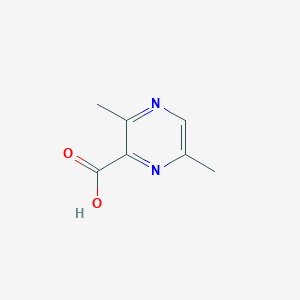

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)


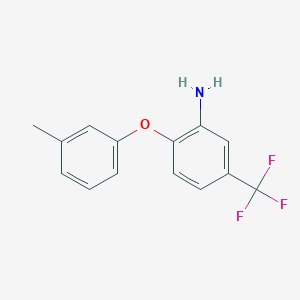
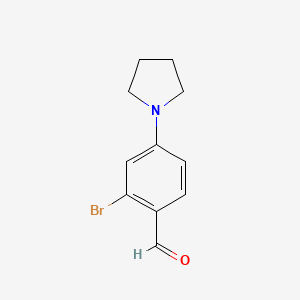

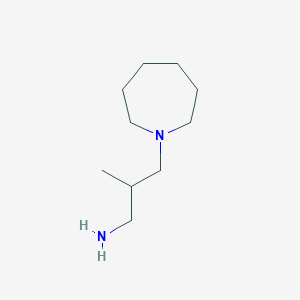
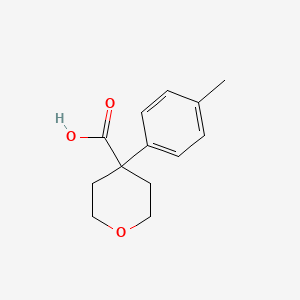
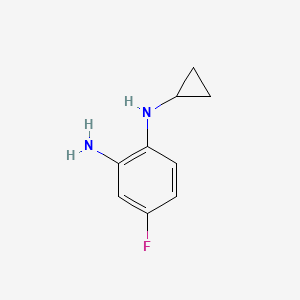
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

